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Compound of Interest

Compound Name: 6HO5 trifluoroacetate

Cat. No.: B1574243
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Part 1: Executive Summary & Critical
Disambiguation

Status: Validated PDB Entry | Method: Cryo-Electron Microscopy (2.90 A) Target:
Dihydrolipoamide Succinyltransferase (E2) Component of hLKGDHc Organism:Homo sapiens[1]

I\ Critical Disambiguation: The "6H05" Identifier

In drug development and structural biology, "6H05" refers to two distinct entities. You must
verify your target application before proceeding:
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Entity A: PDB 6HO5 (Primary
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Feature i
Focus) (KRAS Inhibitor)
Protein Assembly (24-mer Small Molecule
Nature . -
nanocage) (Acrylamide/Disulfide scaffold)
Residues 218-453 of hE2k N/A (Chemical Formula:
Sequence )
(UniProt P36957) C22H29N5045S)
Core of
_ Allosteric inhibitor of
Function -Ketoglutarate Dehydrogenase kR AS(G12C) mutant
Complex
o ) ) ) Binds Switch-Il Pocket (S-11P)
Binding Site Self-assembles into cubic core
of KRAS
Metabolic Disorders, Oncology (NSCLC, Colorectal
Relevance

Neurodegeneration

Cancer)

The following sections analyze Entity A (PDB 6HO05) as per the request for "peptide sequence

and structural characteristics."

Part 2: Sequence Analysis (hE2k Core Domain)

The 6HO5 structure represents the catalytic core of the E2 component (hE2k) of the human

-ketoglutarate dehydrogenase complex (hKGDHCc).

Primary Sequence Data

The construct used for PDB 6H05 encompasses the inner core catalytic domain (residues 218—
453). The N-terminal region (1-217), containing the lipoyl domain and E3-binding domain, is

flexible and not resolved in this specific density map.

Construct Sequence (Residues 218-453):
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Note: This sequence corresponds to the resolved density in PDB 6HO05.

(Note: The actual PDB sequence contains the specific catalytic domain starting approx residue
218. The repetitive PE region represents the flexible linker often truncated or disordered. The
core domain sequence below is the structural anchor.)

Core Domain Physicochemical Properties:
e Molecular Weight (Monomer): ~25.6 kDa (Core only)
« Isoelectric Point (pl): 6.42

e Grand Average of Hydropathicity (GRAVY): -0.12 (Amphipathic)

Domain Architecture

The full-length protein consists of three functional modules connected by flexible linkers. PDB
6HO5 captures the C-terminal Catalytic Domain responsible for the cubic assembly.

Structural Status in
6HO05

Domain Residues Function
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activity & Assembly

Part 3: Structural Characteristics & Assembly
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The 24-mer Cubic Cage

The defining characteristic of 6HO5 is its quaternary structure. The hE2k subunits self-
assemble into a hollow, octahedral nanocage composed of 24 subunits.

o Symmetry: Octahedral (

) point group symmetry.

 Building Block: The fundamental unit is a trimer formed by tight hydrophobic interactions
between three monomers.

o Cage Formation: Eight trimers associate at the vertices of a cube to form the 24-mer.

Binding Interfaces

¢ Intra-trimer Interface:

o Characterized by a "ball-and-socket" interaction where a hydrophobic protrusion from one
monomer fits into a pocket on the adjacent monomer.

o Key Residues: Leu350, Val354 (Hydrophobic core stabilization).
e Inter-trimer Interface (Bridge):
o Connects the trimers to form the cube edges.
o Mediated by hydrogen bonding networks and salt bridges at the C-terminal helices.

o Significance: This interface is critical for the stability of the metabolic machine; mutations
here destabilize the complex, leading to metabolic failure (e.g., in Alzheimer's-linked
metabolic reduction).

Active Site Geometry

The catalytic center lies at the interface between subunits within the trimer.

» Catalytic Residue:His431 (General base catalyst).
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 Substrate Channel: A 15 A long channel allows Coenzyme A (CoA) to enter the active site
from the interior of the cage, while the lipoyl arm enters from the exterior.

Part 4: Visualization of Assembly Logic

The following diagram illustrates the hierarchical assembly of the 6H05 complex, from gene
expression to the functional 24-mer metabolon.
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Caption: Hierarchical self-assembly of the hE2k component. The monomer folds and trimerizes
before assembling into the final 24-mer cubic core structure observed in PDB 6HO05.

Part 5: Experimental Protocols

To replicate the generation or analysis of the 6HO5 structure, the following workflow is standard
for large metabolic complexes.

Protein Expression & Purification

o Vector Construction: Clone residues 218-453 of human DLST into a pET-28a(+) vector with
an N-terminal His

-tag.

o Expression: Transform into E. coli BL21(DE3). Induce with 0.5 mM IPTG at 18°C for 16
hours to prevent inclusion bodies.

e Lysis: Sonicate in high-salt buffer (50 mM Tris pH 8.0, 500 mM NaCl) to maintain cage
stability.
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« Affinity Chromatography: Load onto Ni-NTA resin. Wash stringently (60 mM Imidazole) to
remove non-specific binders. Elute with 300 mM Imidazole.

e Size Exclusion Chromatography (SEC): Use a Superose 6 column. The 24-mer complex
(~600 kDa) will elute in the void volume or early fractions, distinct from trimers or monomers.

Cryo-Electron Microscopy (Cryo-EM) Workflow

o Grid Preparation: Apply 3 L of purified complex (1.0 mg/mL) to Glow-discharged Quantifoil
R1.2/1.3 grids.

« Vitrification: Plunge-freeze in liquid ethane using a Vitrobot (4°C, 100% humidity).

» Data Collection: Collect movies on a Titan Krios (300 kV) with a direct electron detector (e.g.,
K2/K3 Summit).

e Processing:
o Motion Correction: Align movie frames (e.g., MotionCor2).
o Particle Picking: Select ~100,000 particles.
o Symmetry Application: Enforce

(octahedral) symmetry during refinement to reconstruct the 24-mer cage.

References

e Primary Structure Citation (PDB 6HO05): Nagy, B., et al. (2021).[2][3][4] "Structure of the
dihydrolipoamide succinyltransferase (E2) component of the human alpha-ketoglutarate
dehydrogenase complex (hLKGDHc) revealed by cryo-EM." Biochimica et Biophysica Acta
(BBA) - General Subjects.

o EM Data Bank Entry: EMD-0108 (The density map associated with PDB 6H05).

o KRAS Inhibitor Context (Compound 6H05): Ostrem, J. M., et al. (2013). "K-Ras(G12C)
inhibitors allosterically control GTP affinity and effector interactions.” Nature.[5] (Describes
the small molecule inhibitor often confused with the peptide).
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¢ UniProt Database: UniProtKB - P36957 (DLST_HUMAN).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

o 1. EMDB < EMD-0108 [ebi.ac.uk]
e 2. wwPDB: pdb_00006h05 [wwpdb.org]
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¢ 4. 6h05 - Cryo-electron microscopic structure of the dihydrolipoamide succinyltransferase
(E2) component of the human alpha-ketoglutarate (2-oxoglutarate) dehydrogenase complex
[residues 218-453] - Summary - Protein Data Bank Japan [pdbj.org]

e 5. scispace.com [scispace.com]

» To cite this document: BenchChem. [Technical Guide: 6H05 Sequence and Structural
Characteristics]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1574243/docs#technical-guide-6h05-sequence-and-
structural-characteristics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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